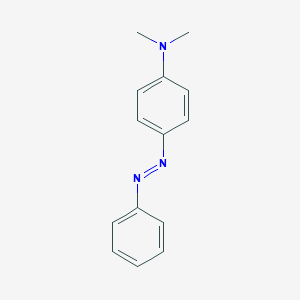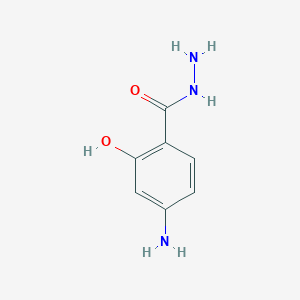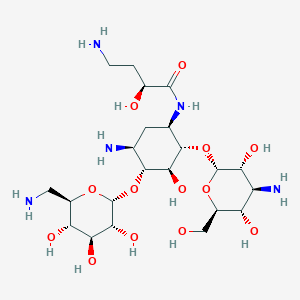
Ruthenium
概要
説明
Ruthenium is a transition metal belonging to the platinum group of the periodic table. It is represented by the symbol Ru and has an atomic number of 44. This compound is a rare, silvery-white metal that is hard and brittle. It was discovered by Karl Ernst Claus in 1844 and named after Ruthenia, the Latin name for Russia . This compound is primarily found in ores containing other platinum group metals and is often used as an alloying agent to improve the hardness and corrosion resistance of other metals .
科学的研究の応用
Ruthenium has a wide range of scientific research applications across various fields:
Chemistry:
- This compound is used as a catalyst in numerous chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation .
- This compound complexes are employed in the synthesis of fine chemicals and pharmaceuticals .
Biology and Medicine:
- This compound complexes have shown promise as anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
- This compound-based compounds are also being explored for their antimicrobial and anti-inflammatory properties .
Industry:
作用機序
The mechanism of action of ruthenium compounds varies depending on their specific application:
Anticancer Activity:
- This compound complexes can bind to DNA, interfering with its replication and transcription. This leads to the inhibition of tumor cell growth and proliferation .
- Some this compound compounds target specific enzymes involved in cancer cell metabolism, further enhancing their anticancer effects .
Catalytic Activity:
Safety and Hazards
将来の方向性
Ruthenium-based materials for OER and HER are very promising because of their prominent catalytic activity, pH-universal application, the cheapest price among the precious metal family, and so on . The main aim here is to shed some light on the design and construction of emerging catalysts for energy storage and conversion technologies .
生化学分析
Biochemical Properties
Ruthenium on carbon plays a significant role in biochemical reactions. It has been used as a catalyst in various chemical transformations, including hydrogenation . This compound catalysts can selectively hydrogenate carbon-carbon triple bonds in alkynes to alkenes (partial hydrogenation) or to alkanes (complete hydrogenation) . These interactions are primarily due to the ability of this compound to form complexes with various biomolecules .
Cellular Effects
This compound complexes have shown remarkable antitumor activity among numerous metal compounds studied . They possess various advantages over platinum drugs, such as potent efficacy, low toxicity, less drug resistance . This compound complexes act on DNA, mitochondria, and endoplasmic reticulum of cells, as well as signaling pathways that induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis .
Molecular Mechanism
This compound complexes exert their effects at the molecular level through various mechanisms. For instance, one study revealed that this compound complex induced DNA phase separation in living cells . Another study showed that a this compound complex with triazolopyrimidine derivatives demonstrated potential for use as anticancer agents by maintaining the toxic effect on MCF-7 and HeLa cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on carbon can change over time. For instance, a study on the kinetics and photochemistry of this compound bisbipyridine diacetonitrile complexes showed that upon green light irradiation, the non-toxic ligand is selectively cleaved off, thereby releasing a phototoxic this compound-based photoproduct capable notably of binding to nuclear DNA and triggering DNA damage and apoptosis within 24–48 hours .
Dosage Effects in Animal Models
The effects of this compound on carbon vary with different dosages in animal models. For instance, a study showed that a this compound complex encapsulated with pluronic® F-127 induced oncosis in A549 cells . Another study showed that a this compound complex exhibited excellent anti-cancer activity, with low toxicity, across a large panel of human pancreatic patient-derived xenografts .
Metabolic Pathways
This compound on carbon is involved in various metabolic pathways. For instance, a study showed that this compound complexes can trigger oxidative stress, induce mitochondrial membrane potential depolarization, and drastically reduce intracellular ATP levels .
Transport and Distribution
This compound on carbon is transported and distributed within cells and tissues in various ways. For instance, a study showed that a this compound complex was capable of inhibiting cellular oxidative phosphorylation (OXPHOS) function in vitro .
Subcellular Localization
The subcellular localization of this compound on carbon and its effects on activity or function have been studied. For instance, a study showed that a this compound complex was localized in the lysosomes of cells . Another study showed that a this compound complex was capable of inducing DNA phase separation in living cells .
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium can be prepared through various synthetic routes. One common method involves the reduction of this compound nitrosyl nitrate with sodium borohydride in a flow reactor. This method allows for the synthesis of this compound nanoparticles with tunable sizes . Another approach involves the use of nanometer materials supported this compound catalysts, which are prepared using support materials, precursors, and this compound nanometer particles .
Industrial Production Methods: In industrial settings, this compound is often extracted from platinum ores. The extraction process involves several steps, including crushing the ore, flotation, and smelting. The resulting concentrate is then treated with aqua regia to dissolve the platinum group metals. This compound is separated from the solution through a series of chemical reactions, including precipitation and solvent extraction .
化学反応の分析
Types of Reactions: Ruthenium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its catalytic properties, particularly in hydrogenation and hydrogenolysis reactions . This compound can also participate in oxidation reactions, such as the oxidation of alcohols to carboxylic acids using this compound tetroxide .
Common Reagents and Conditions:
Oxidation: this compound tetroxide (RuO4) is a powerful oxidizing agent used in the oxidation of alcohols and alkenes.
Reduction: this compound catalysts are commonly used in hydrogenation reactions, where hydrogen gas is used to reduce organic compounds.
Substitution: this compound complexes can undergo ligand substitution reactions, where one ligand is replaced by another.
Major Products:
Oxidation: Carboxylic acids and ketones are common products of this compound-catalyzed oxidation reactions.
Reduction: Hydrogenation reactions with this compound catalysts often produce alkanes and alcohols.
Substitution: The products of substitution reactions depend on the specific ligands involved and can include a wide range of organometallic compounds.
類似化合物との比較
Ruthenium shares similarities with other platinum group metals, such as osmium, iridium, and platinum. it also has unique properties that set it apart:
Similar Compounds:
Osmium: Like this compound, osmium is a hard, brittle metal with catalytic properties.
Iridium: Iridium is known for its high corrosion resistance and is often used in high-temperature applications.
Platinum: Platinum is widely used in catalytic converters and jewelry.
Uniqueness of this compound:
特性
IUPAC Name |
ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLSVCANCCWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064687 | |
| Record name | Ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Lustrous metal; [Merck Index], Solid | |
| Record name | Ruthenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/73 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ruthenium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7440-18-8 | |
| Record name | Ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTHENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UI0TKC3U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ruthenium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2334 °C | |
| Record name | Ruthenium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details














Q & A
A: Ruthenium complexes, particularly those containing nonsteroidal anti-inflammatory drug (NSAID) derived ligands, have demonstrated interactions with serum proteins like transferrin and albumin []. These interactions differ from those observed with precursor complexes like [Ru2(O2CCH3)4Cl] []. Furthermore, this compound(III) complexes with ligands like 3-(benzothiazol-2-yliminomethyl)-naphthalen-2-ol exhibit DNA binding affinity and induce DNA cleavage []. This interaction with DNA and potential for DNA damage contributes to their cytotoxic activity against cancer cell lines like human cervical cancer and human laryngeal epithelial carcinoma cells [].
A: Characterization of this compound complexes often involves techniques like X-ray crystallography, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), electron paramagnetic resonance (EPR), and cyclic voltammetry (CV) []. For instance, this compound(III) complexes with bulky triazolopyrimidine ligands like 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp) have been structurally characterized. Examples include trans-[RuCl(3)(H(2)O)(dbtp)(2)] and mer-[RuCl(3)(dbtp)(3)]·0.815OCMe(2), which exhibit distorted octahedral geometries []. These characterization techniques provide valuable insights into the structure, bonding, and electronic properties of this compound complexes.
A: this compound, often employed as a thin film in microelectronics, presents challenges due to its high resistivity []. To address this, researchers are exploring direct copper electroplating on this compound surfaces []. This approach requires careful optimization of plating conditions, including current density, bath composition, and pretreatment to control copper nucleation and achieve uniform, low-resistance copper films on this compound [].
A: * Fischer-Tropsch Synthesis: this compound catalysts excel in the Fischer-Tropsch synthesis, converting synthesis gas (CO and H2) into hydrocarbons []. The support material significantly impacts the catalyst's performance. For example, a this compound catalyst on sodium Y zeolite demonstrated higher chain growth, lower methane selectivity, and a higher olefin-to-paraffin ratio compared to a conventional alumina-supported catalyst []. * Hydrogenation Reactions: this compound complexes, including those with CNN- and PNN-pincer ligands, are highly effective catalysts for ester hydrogenation []. These complexes often undergo dehydroalkylation under reaction conditions, forming this compound(0) species with imine functionalities, which are the proposed active catalytic species []. * CO2 Hydrogenation: this compound N-heterocyclic carbene (NHC) complexes are promising catalysts for CO2 hydrogenation to amides []. Researchers are developing tailored hybrid materials by anchoring these complexes onto silica surfaces, aiming to combine the advantages of homogeneous and heterogeneous catalysts [].
A: Computational techniques like Density Functional Theory (DFT) are crucial for understanding the electronic structure and properties of this compound complexes []. For example, DFT calculations were used to study a this compound(II) imine complex anchored to a silica surface []. These calculations helped interpret experimental spectroscopic data and provided insights into the electronic transitions responsible for the observed UV-Vis spectra [].
A: In this compound(III) dithiocarbamate complexes, the nature of the dithiocarbamate ligand significantly influences cytotoxicity []. For instance, a complex with a piperidine substituent, tris(piperidinedithiocarbamato)this compound(III), exhibited higher cytotoxicity compared to complexes containing phenyl rings in their ligands []. This difference highlights the importance of ligand structure in modulating the biological activity of this compound complexes.
ANone: While not directly addressed in the provided papers, formulation strategies such as encapsulation in nanoparticles or conjugation to biocompatible polymers are commonly investigated to improve the stability, solubility, and bioavailability of metal-based drugs, including this compound complexes.
A: While SHE regulations are not explicitly discussed in the provided papers, responsible research practices necessitate considering the environmental impact of this compound compounds. This includes understanding their potential toxicity, degradation pathways, and developing strategies for their safe handling, disposal, and recycling [, ].
A: Recycling and waste management of this compound, a precious metal, are crucial due to its economic value and potential environmental impact []. Various methods, including hydrometallurgical and pyrometallurgical processes, are employed to recover this compound from spent catalysts and other sources [].
A: The discovery of this compound complexes with remarkable anticancer activity, such as KP1019 and NAMI-A, marked a significant milestone [, ]. These findings sparked intense research into this compound-based metallodrugs as potential alternatives to platinum-based chemotherapy agents [, ].
A: this compound research exemplifies the power of interdisciplinary collaboration, bringing together chemists, biologists, material scientists, and engineers []. For instance, the development of this compound-based anticancer drugs requires expertise in inorganic synthesis, medicinal chemistry, pharmacology, and oncology [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

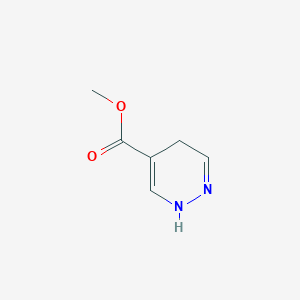
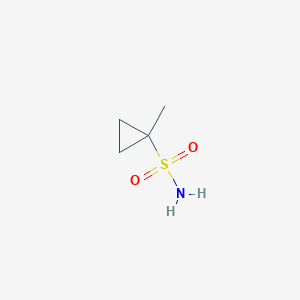
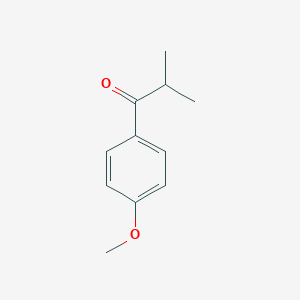
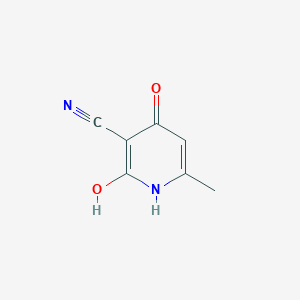
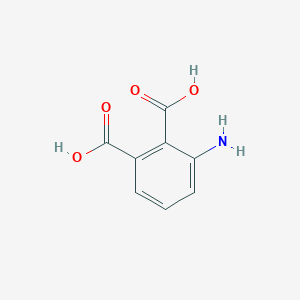

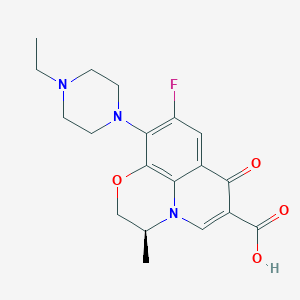
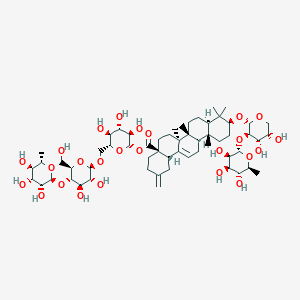
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
